molecular formula C12H20N4O2 B13165875 N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B13165875
M. Wt: 252.31 g/mol
InChI Key: HKZKXXMEXHJIEG-UHFFFAOYSA-N
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Description

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Alkylation: The oxadiazole intermediate is then alkylated with a suitable alkylating agent to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated oxadiazole with pyrrolidine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets and the pathways they are involved in.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(methyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide
  • N-{[5-(ethyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide
  • N-{[5-(butyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide

Uniqueness

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide is unique due to the presence of the propan-2-yl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide is a compound featuring a unique oxadiazole ring structure combined with a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving nitrile oxides and nitriles.
  • Pyrrolidine Formation : The pyrrolidine moiety is synthesized via the reaction of appropriate amines with carbonyl compounds.
  • Final Coupling : The final compound is assembled through coupling reactions that link the oxadiazole and pyrrolidine components.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound this compound has been evaluated for its efficacy against these pathogens.

Anticancer Properties

The 1,2,4-oxadiazole scaffold has been recognized for its anticancer potential. In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis and blocking cell cycle progression. Notably, compounds similar to this compound have been reported to target specific kinases involved in tumor growth .

Anticonvulsant Activity

Preliminary studies suggest that the compound may exhibit anticonvulsant properties. In animal models of epilepsy, similar oxadiazole derivatives have shown protective effects against seizures in various tests such as the maximal electroshock test and the pentylenetetrazole-induced seizure model . This suggests potential for therapeutic application in epilepsy management.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways within cells.
  • Cell Cycle Interference : By affecting key regulatory proteins involved in the cell cycle, the compound may prevent cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeModel/Assay UsedResultReference
AntimicrobialBacterial strains (e.g., E. coli)Significant inhibition observed
AnticancerCancer cell linesInduced apoptosis; inhibited growth
AnticonvulsantMaximal electroshock testProtective effects in seizure models

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide

InChI

InChI=1S/C12H20N4O2/c1-8(2)12-14-11(15-18-12)7-16(9(3)17)10-4-5-13-6-10/h8,10,13H,4-7H2,1-3H3

InChI Key

HKZKXXMEXHJIEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)CN(C2CCNC2)C(=O)C

Origin of Product

United States

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